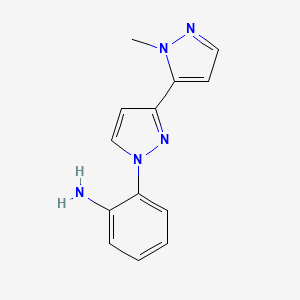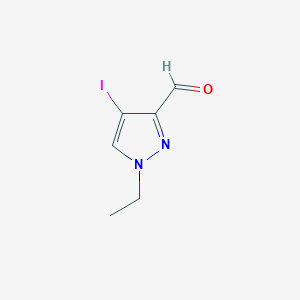![molecular formula C19H17N5O5S B10907273 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a nitrophenol moiety
Preparation Methods
The synthesis of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazino-Benzoxazepine Core: The initial step involves the formation of the triazino-benzoxazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethylating agent is used to replace a hydrogen atom with an ethoxy group.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the core structure.
Nitration: The final step involves the nitration of the phenol moiety, which can be achieved using a nitrating agent such as nitric acid under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methylsulfanyl groups can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur, particularly at the ether linkage, leading to the formation of the corresponding phenol and ethanol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).
Scientific Research Applications
2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Material Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It may find use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol include other triazino-benzoxazepine derivatives, such as:
- 2-Ethoxy-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- 1,2,4-Triazino[5,6-b]indole derivatives
- Indolo[2,3-b]quinoxalines
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of an ethoxy group, a methylsulfanyl group, and a nitrophenol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N5O5S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-ethoxy-4-(3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-3-nitrophenol |
InChI |
InChI=1S/C19H17N5O5S/c1-3-28-16-13(25)9-8-11(15(16)24(26)27)17-20-12-7-5-4-6-10(12)14-18(29-17)21-19(30-2)23-22-14/h4-9,17,20,25H,3H2,1-2H3 |
InChI Key |
OHVQIOCIJLSKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)


![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10907201.png)
![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
![5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate](/img/structure/B10907209.png)
![(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10907215.png)
![Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)

![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907267.png)
